molecular formula C20H22ClNO5S B2429157 2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one CAS No. 1796970-11-0

2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one

Cat. No.: B2429157
CAS No.: 1796970-11-0
M. Wt: 423.91
InChI Key: QTSMKOMHIYZLBT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one is an organic compound with notable structural complexity. It features several functional groups, including a chlorophenoxy group, a methoxyphenyl sulfonyl group, and an azetidinone ring, contributing to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the Chlorophenoxy Intermediate:

    • Reaction of 4-chlorophenol with appropriate halogenated compounds under basic conditions.

    • Reaction Conditions: Using potassium carbonate as a base in dimethylformamide at elevated temperatures.

  • Azetidinone Ring Construction:

    • Cyclization reactions to form the azetidinone core.

    • Reaction Conditions: Utilization of reagents like sodium hydride in tetrahydrofuran.

  • Integration of Methoxyphenyl Sulfonyl Group:

    • Sulfonylation reactions with 4-methoxybenzenesulfonyl chloride.

    • Reaction Conditions: Pyridine or triethylamine as bases at low temperatures to avoid side reactions.

Industrial Production Methods

On an industrial scale, these reactions are optimized for maximum yield and minimal by-products, often using flow chemistry techniques for better control over reaction parameters. Catalysts and solvents are chosen based on availability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at the methoxy group.

  • Reduction: Potential reduction of the sulfonyl group to sulfides.

  • Substitution: Nucleophilic substitution reactions primarily on the chlorophenoxy ring.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate in acetone.

  • Reduction: Lithium aluminum hydride in ether.

  • Substitution: Nucleophiles like sodium ethoxide in ethanol.

Major Products

  • Oxidation: Formation of a phenolic derivative.

  • Reduction: Conversion to sulfide analogs.

  • Substitution: Introduction of various nucleophiles to the chlorophenoxy moiety.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one finds utility across multiple disciplines:

  • Chemistry: As an intermediate for the synthesis of more complex molecules.

  • Biology: Potential inhibitor for enzyme assays due to its structural features.

  • Medicine: Investigated for antiviral and antimicrobial properties.

  • Industry: Used in the synthesis of materials with specific desired properties.

Mechanism of Action

The biological activity of 2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one is largely influenced by its ability to interact with various molecular targets:

  • Molecular Targets: Enzymes and receptors with affinity for chlorophenoxy and azetidinone groups.

  • Pathways Involved: Inhibition of enzymatic pathways critical for microbial and viral replication.

Comparison with Similar Compounds

Comparing this compound with others helps highlight its unique features.

Similar Compounds

  • 2-(4-Bromophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one

    • Features a bromine atom instead of chlorine.

    • Potentially different reactivity and biological activity.

  • 2-(4-Chlorophenoxy)-1-(3-((4-hydroxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one

    • Features a hydroxy group instead of a methoxy group.

    • Different solubility and interaction with molecular targets.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO5S/c1-20(2,27-16-6-4-14(21)5-7-16)19(23)22-12-18(13-22)28(24,25)17-10-8-15(26-3)9-11-17/h4-11,18H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSMKOMHIYZLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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